4-Dimethylaminosulfotoluidide-d7
Description
Chemical Identity and Structural Characteristics
This compound is a deuterium-labeled organic compound with the molecular formula C9H7D7N2O2S, where seven hydrogen atoms have been systematically replaced with deuterium isotopes. The compound possesses a molecular weight of 221.33 grams per mole, representing an increase from its non-deuterated counterpart due to the incorporation of the heavier deuterium atoms. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,2,4,5-tetradeuterio-3-(dimethylsulfamoylamino)-6-(trideuteriomethyl)benzene, which precisely describes the deuterium substitution pattern within the molecular structure.
The chemical structure features a benzene ring core with specific functional groups attached at defined positions. The sulfamide functional group (-SO2NH-) serves as the primary reactive center, while the dimethylamino group (-N(CH3)2) provides additional chemical properties that influence the compound's behavior in various analytical applications. The presence of the methyl group on the benzene ring creates the tolyl moiety, which is fundamental to the compound's classification within the tolyl-containing chemical family.
Physical characterization reveals that this compound appears as a white to off-white solid with a melting point ranging from 90 to 93 degrees Celsius. The compound demonstrates limited solubility characteristics, showing slight solubility in chloroform, dimethyl sulfoxide, and methanol. These solubility properties are particularly important for analytical applications, as they determine the appropriate solvents for sample preparation and chromatographic separations.
Deuterium Labeling and Isotopic Applications
The deuterium labeling in this compound represents a sophisticated approach to isotopic modification that enhances the compound's utility in analytical chemistry applications. Deuterium, being a stable isotope of hydrogen with twice the mass, provides distinct advantages in mass spectrometric analyses by creating a measurable mass shift that allows for precise differentiation between the labeled compound and its non-deuterated analogs. The seven deuterium atoms in this compound are strategically positioned to maximize analytical benefits while maintaining chemical stability.
The isotopic labeling pattern in this compound includes tetradeuterio substitution on the benzene ring and trideuteriomethyl labeling on the methyl group. This comprehensive labeling approach ensures that the compound can serve effectively as an internal standard in quantitative analyses, where the deuterium atoms provide a clear mass spectral signature that distinguishes it from endogenous compounds or other analytes present in complex matrices. The strategic placement of deuterium atoms also ensures that the compound maintains its chemical properties while providing the necessary analytical advantages.
Mass spectrometric applications represent the primary utilization of this compound, where it functions as an internal standard for quantitative analyses. The deuterium labeling enables researchers to achieve enhanced precision in measurements by compensating for matrix effects and instrumental variations that could otherwise compromise analytical accuracy. The isotopic pattern created by the seven deuterium atoms provides a distinct mass spectral fingerprint that facilitates reliable identification and quantification in complex analytical procedures.
The compound's role in stable isotope labeling extends beyond simple analytical applications to include sophisticated research methodologies such as metabolic studies and pharmacokinetic investigations. In these applications, the deuterium labeling allows researchers to trace the compound's behavior within biological systems without interference from endogenous substances. The isotopic labeling provides a molecular tracer that maintains the chemical properties of the parent compound while offering unique analytical advantages for tracking molecular transformations and metabolic pathways.
Historical Context and Research Significance
The development of this compound reflects the broader evolution of deuterium labeling technologies in analytical chemistry and pharmaceutical research. The compound was first documented in chemical databases in December 2023, with subsequent modifications recorded as recently as May 2024, indicating its relatively recent introduction to the scientific research community. This timeline coincides with increasing recognition of the importance of deuterium-labeled compounds in achieving higher precision analytical measurements and supporting advanced research methodologies.
The research significance of this compound stems from its role as an intermediate in the synthesis of Tolylfluanide, a polyvalent sulfamide fungicide that has important applications in agricultural and industrial settings. The compound's function as a synthetic intermediate positions it as a critical component in the production of fungicidal agents, while its deuterium labeling makes it invaluable for analytical studies investigating the environmental fate, metabolism, and quantification of fungicide residues.
The historical development of deuterium labeling techniques has demonstrated significant advantages in pharmaceutical research, particularly in improving drug absorption, distribution, metabolism, and excretion properties. The introduction of deuterium into organic molecules has been shown to strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in enhanced stability and altered metabolic profiles. These properties have led to the development of deuterated pharmaceuticals, with the first deuterated drug receiving regulatory approval in 2016 for the treatment of Huntington's disease.
Contemporary research applications of this compound encompass multiple scientific disciplines, including environmental analytical chemistry, pharmaceutical development, and agricultural research. The compound's utility in mass spectrometric analyses has made it an essential tool for researchers investigating fungicide residues in environmental samples, biological matrices, and agricultural products. The precision afforded by deuterium labeling enables accurate quantification of trace levels of related compounds, supporting regulatory compliance and environmental monitoring efforts.
The synthesis and characterization of deuterium-labeled compounds like this compound represent ongoing advances in chemical methodology. Recent developments in deuteration techniques have expanded the accessibility of such compounds, with continuous flow systems and improved synthetic methodologies making deuterium labeling more efficient and cost-effective. These technological advances have facilitated broader adoption of deuterium-labeled standards in analytical laboratories, contributing to improved measurement precision and expanded research capabilities across multiple scientific fields.
Properties
Molecular Formula |
C₉H₇D₇N₂O₂S |
|---|---|
Molecular Weight |
221.33 |
Synonyms |
N,N-Dimethyl-N’-p-tolyl-sulfamide-d7; N,N-Dimethyl-N’-p-tolylsulfamide-d7; N,N-Dimethyl-N’-p-tolylsulfamide-d7; DMST-d7; N,N-Dimethyl-N’-(4-methylphenyl)sulfamide-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 4-Dimethylaminosulfotoluidide-d7 and related deuterated or non-deuterated compounds:
*Note: Molecular formulas and weights for deuterated compounds are estimated based on isotopic substitution patterns.
Isotopic and Analytical Properties
- Deuterium Substitution: this compound: Deuteration likely occurs at the methyl group (CD3) and aromatic ring positions, increasing molecular weight by ~7 Da compared to the non-deuterated form. This aids in distinguishing it via mass spectrometry . 4-Iodotoluene-d7: Features deuterium on both the methyl group (CD3) and aromatic ring (D4), making it useful in solvent isotope effects studies . Torsemide-d7: Deuterated at multiple sites, enhancing its stability in pharmacokinetic assays .
- Applications: this compound: Likely used in drug metabolism studies due to sulfonamide's enzyme-binding affinity. 4-Iodotoluene-d7: Primarily employed in NMR spectroscopy for solvent effects analysis . Torsemide-d7: Serves as an internal standard for quantifying torsemide in biological matrices .
Research Findings and Practical Implications
- Metabolic Stability: Deuteration in compounds like this compound reduces metabolic degradation by slowing hydrogen/deuterium exchange in vivo, a critical feature for tracer studies .
- Functional Group Reactivity: The sulfonamide group in this compound offers strong hydrogen-bonding capabilities, making it valuable in studying protein-ligand interactions .
- Analytical Challenges : Isotopic purity and positional deuteration must be confirmed via high-resolution mass spectrometry (HRMS) or NMR to ensure reliability in quantitative assays .
Preparation Methods
Selection of Deuterated Starting Materials
The synthesis of DMST-d7 begins with deuterated precursors. For example, p-toluidine-d7 (4-methylaniline-d7), where the methyl group (-CD₃) and amine hydrogens (-ND₂) are fully deuterated, is a common starting material. The deuteration of p-toluidine typically involves:
Table 1: Deuterated Precursors and Their Synthesis
| Precursor | Deuteration Method | Isotopic Purity | Reference |
|---|---|---|---|
| p-Toluidine-d7 | Catalytic exchange in D₂O/Pd | 99.5% | |
| Dimethylamine-d6 | Reaction of NH₃ with CD₃I | 98.8% |
Stepwise Synthesis of 4-Dimethylaminosulfotoluidide-d7
Sulfonylation of p-Toluidine-d7
The core reaction involves sulfonylation of p-toluidine-d7 with dimethylsulfamoyl chloride. This step forms the sulfonamide bond while preserving deuterium labels:
Reaction Conditions :
Yield : 72–85% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Deuterium Retention
Isotopic integrity is maintained by:
-
Exclusion of Protic Solvents : Using deuterated solvents (e.g., CDCl₃) during workup.
-
Inert Atmosphere : Conducting reactions under argon or nitrogen to prevent H/D exchange with atmospheric moisture.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
-
HPLC : Reverse-phase C18 column (acetonitrile/D₂O gradient) confirms ≥98% chemical and isotopic purity.
Industrial-Scale Production Considerations
Solvent Recycling
Ethyl acetate and thionyl chloride, used in analogous sulfonamide syntheses, are recovered via fractional distillation to reduce costs. For DMST-d7, ethyl acetate-d10 may substitute to avoid isotopic contamination.
Hazard Mitigation
-
Thionyl Chloride Handling : Quenching excess SOCl₂ with deuterated ethanol (CD₃CD₂OD) prevents HCl release.
-
Waste Management : Alkaline hydrolysis of byproducts ensures safe disposal.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of DMST-d7 Preparation Methods
| Method | Starting Material | Deuterium Source | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonylation-d7 | p-Toluidine-d7 | CD₃ groups | 85 | 98.5 |
| Catalytic Exchange | p-Toluidine | D₂O/Pd | 68 | 97.0 |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
